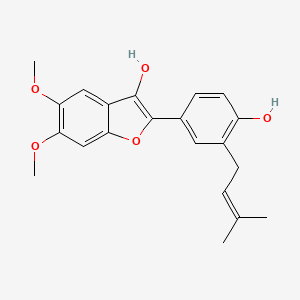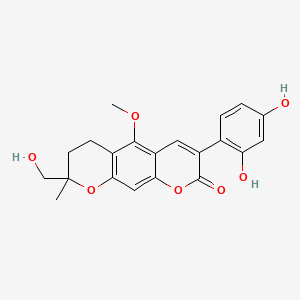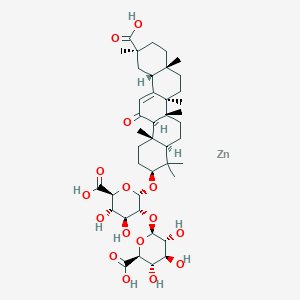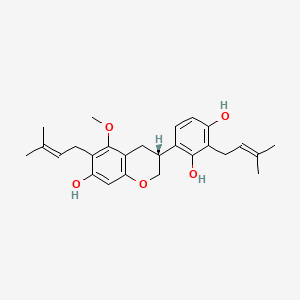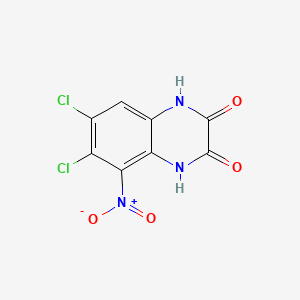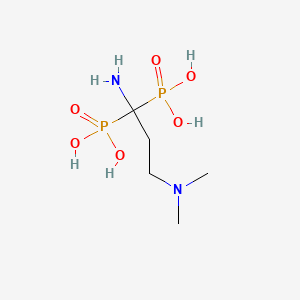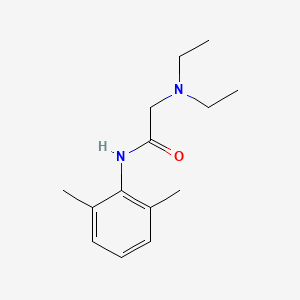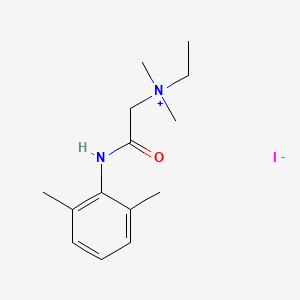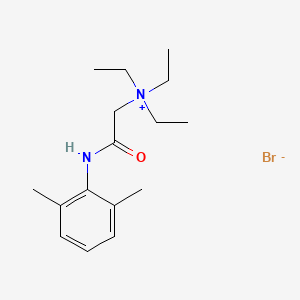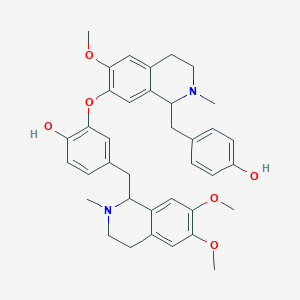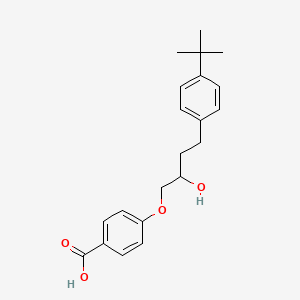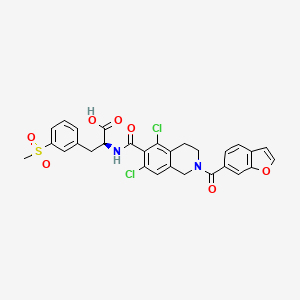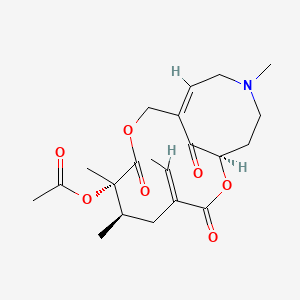
Ligularidine
Vue d'ensemble
Description
Ligularidine is a pyrrolizidine alkaloid . Pyrrolizidine alkaloids are heterocyclic secondary metabolites predominantly produced by plants as defense chemicals against herbivores .
Synthesis Analysis
Pyrrolizidine alkaloids, such as Ligularidine, are synthesized by plants and are thought to act as defense compounds against herbivores . While the intermediates were well defined by feeding experiments, only one enzyme involved in PA biosynthesis has been characterized so far, the homospermidine synthase catalyzing the first committed step in PA biosynthesis .
Applications De Recherche Scientifique
- Field: Traditional medicine, particularly in Chinese medicine and Native American tribes .
- Application: Herbs containing PAs were used for their purported therapeutic properties .
- Method: The specific method of application would depend on the particular traditional practice, but often involved ingestion or topical application of the herbs .
- Results: While these herbs were used for their therapeutic properties, it’s important to note that PAs are now recognized as potent hepatotoxic and genotoxic compounds .
- Field: Food safety and quality control .
- Application: PAs are known contaminants of foods including grain, milk, honey, and eggs . They are used as markers for food contamination .
- Method: Analytical methods are used to detect the presence of PAs in food samples .
- Results: The detection of PAs can indicate contamination and help ensure food safety .
- Field: Pharmaceutical industry .
- Application: PAs occur in plant-derived pharmaceuticals and food supplements .
- Method: The specific method of application would depend on the particular product, but could involve extraction and incorporation of the PAs into the product .
- Results: While PAs can have therapeutic properties, their toxicity is a concern and is subject to regulation .
- Field: Plant biology and biochemistry .
- Application: Research into the biosynthesis of PAs in plants .
- Method: This involves studying the enzymes and pathways involved in the production of PAs in plants .
- Results: This research can contribute to our understanding of plant defense mechanisms and secondary metabolite production .
- Field: Toxicology .
- Application: Research into the toxic effects of PAs .
- Method: This involves studying the effects of PAs on cells and organisms, often through exposure experiments .
- Results: This research has led to the recognition of PAs as potent hepatotoxic and genotoxic compounds .
- Field: Drug discovery and development .
- Application: The potential therapeutic applications of PAs are being explored .
- Method: This involves synthesizing and testing PAs and their analogues for bioactivity .
- Results: This research could lead to the discovery of novel bioactive compounds with therapeutic potential .
Traditional Medicine
Food Contamination Detection
Pharmaceuticals and Food Supplements
Biosynthesis Research
Toxicology Research
Drug Discovery and Development
- Field: Organic Chemistry .
- Application: PAs are used in the development of new synthetic routes .
- Method: This involves the synthesis of PAs and their analogues .
- Results: This research can contribute to the development of new synthetic methods and the synthesis of complex natural products .
- Field: Environmental Science .
- Application: PAs are used as indicators of environmental contamination .
- Method: This involves the detection of PAs in environmental samples .
- Results: The presence of PAs can indicate contamination and help monitor environmental health .
- Field: Ecology .
- Application: PAs are involved in plant defense mechanisms against herbivores .
- Method: This involves studying the role of PAs in plant-insect interactions .
- Results: This research can contribute to our understanding of plant defense mechanisms and insect-plant interactions .
- Field: Veterinary Medicine .
- Application: PAs are known to cause livestock poisoning .
- Method: This involves studying the effects of PAs on livestock health .
- Results: This research has led to the recognition of PAs as potent hepatotoxic compounds .
- Field: Public Health .
- Application: PAs are used in the assessment of human health risks associated with PA exposure .
- Method: This involves studying the effects of PAs on human health .
- Results: This research has led to the establishment of guidelines and regulations to limit PA levels in food, herbal products, and animal feed .
Chemical Synthesis
Environmental Monitoring
Insect-Plant Interactions
Livestock Poisoning
Human Health Risk Assessment
Herbal Product Safety
Propriétés
IUPAC Name |
[(1R,4E,6R,7S,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO7/c1-6-15-11-13(2)21(4,29-14(3)23)20(26)27-12-16-7-9-22(5)10-8-17(18(16)24)28-19(15)25/h6-7,13,17H,8-12H2,1-5H3/b15-6+,16-7-/t13-,17-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIAVVNLMDKOIV-BPYQQJMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C[C@H]([C@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201020081 | |
| Record name | Ligularidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ligularidine | |
CAS RN |
60872-63-1 | |
| Record name | Ligularidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060872631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ligularidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



